molecular formula C18H19BrClN5O2S B2855354 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride CAS No. 1351619-38-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B2855354
CAS No.: 1351619-38-9
M. Wt: 484.8
InChI Key: RAAOXHOKMIRTOL-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride is a structurally complex molecule featuring a pyrazine-2-carboxamide core substituted with a 6-bromobenzo[d]thiazol-2-yl group and a 2-morpholinoethyl moiety. Although direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs—such as pyrazine-carboxamides and bromobenzo[d]thiazol derivatives—demonstrate diverse biological activities, including antiviral, anticonvulsant, and antimycobacterial properties . The hydrochloride salt form likely enhances aqueous solubility, a critical factor for drug delivery .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2S.ClH/c19-13-1-2-14-16(11-13)27-18(22-14)24(6-5-23-7-9-26-10-8-23)17(25)15-12-20-3-4-21-15;/h1-4,11-12H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAOXHOKMIRTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=NC=CN=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride typically involves multi-step organic reactions The process may start with the preparation of the benzo[d]thiazole ring, followed by bromination to introduce the bromine atom The pyrazine ring is then synthesized and coupled with the brominated benzo[d]thiazole

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haemolytic Activity

Haemolytic activity is a critical safety parameter for therapeutic compounds. N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Entry 2) exhibits 44.628 ± 0.369% erythrocyte lysis, comparable to aryl-substituted analogs like 3e (44.425 ± 0.181%) and 3a (42.123 ± 0.479%) (Table 1) . However, the addition of a morpholinoethyl-pyrazine group in the target compound might alter this profile, as polar substituents often reduce membrane disruption.

Table 1. Haemolytic Activity of Benzo[d]thiazol-2-yl Acetamides

Compound % Lysis of RBC (Mean ± SD)
N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) 44.628 ± 0.369
3e 44.425 ± 0.181
3a 42.123 ± 0.479
Antiviral Activity

Pyrazine-carboxamide conjugates with benzo[d]thiazol motifs show promise against SARS-CoV-2. For example, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) exhibits significant antiviral potency, with a selectivity index (SI) surpassing Favipiravir . However, bromine’s electron-withdrawing effect could reduce binding affinity compared to electron-donating groups in other derivatives .

Antimycobacterial and Antifungal Activity

Pyrazine-carboxamides with halogenated aryl groups, such as 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (27), demonstrate potent antimycobacterial activity (IC50 = 41.9 µmol·L⁻¹) . The target compound’s bromobenzo[d]thiazol group may similarly enhance lipophilicity and target engagement, though its morpholinoethyl chain could reduce membrane penetration compared to hydroxyl or thiazole substituents .

Structural and Physicochemical Comparisons
  • Morpholinoethyl vs. Triazole/Thiazole Substituents: The morpholinoethyl group in the target compound provides a balance of hydrophilicity and conformational flexibility, contrasting with rigid heterocycles like triazole or thiazole in anticonvulsant analogs (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) . This flexibility may improve target selectivity but reduce metabolic stability.
  • Bromine vs. Nitro/Amino Substituents: Corrosion inhibitors like N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) highlight how nitro or amino groups influence electronic properties and bioactivity . Bromine’s steric and electronic effects may enhance binding to hydrophobic enzyme pockets compared to these groups.

Q & A

Q. What are the key synthetic pathways for N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzo[d]thiazole core is functionalized via bromination at the 6-position. Next, a carboxamide linkage is formed between the pyrazine-2-carboxylic acid derivative and the morpholinoethylamine group. Key steps include:
  • Condensation : Reaction of 6-bromobenzo[d]thiazol-2-amine with pyrazine-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
  • Alkylation : Introduction of the morpholinoethyl group using N-(2-chloroethyl)morpholine in the presence of a base (e.g., K₂CO₃) at reflux .
  • Hydrochloride Salt Formation : Final treatment with HCl gas in ethanol to precipitate the hydrochloride salt .
    Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC/HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., bromine-induced deshielding in the benzo[d]thiazole ring) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from bromine (⁷⁹Br/⁸¹Br) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
  • Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd) against purified targets (e.g., EGFR kinase) .
  • Molecular Docking : Perform computational modeling (AutoDock Vina, Schrödinger Suite) to predict binding modes, leveraging the bromine atom’s hydrophobic interactions and the morpholino group’s solubility .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and target inhibition (Western blot for phosphorylated proteins) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-fluoro vs. 6-bromo substituents) to isolate electronic/hydrophobic effects. For example, bromine’s bulk may reduce off-target binding compared to fluorine .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ variations in kinase panels) using statistical tools (Prism, R) to identify outliers .
  • Crystallographic Validation : Resolve target-bound structures via X-ray crystallography (SHELX refinement ) to confirm binding hypotheses .

Q. How is X-ray crystallography applied to elucidate the compound’s structural features?

  • Methodological Answer :
  • Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., 1:1 DMSO/water) at 4°C .
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve heavy atoms (Br, S). SHELX programs process data, with R-factors < 0.05 for high-resolution (<1.2 Å) datasets .
  • Electron Density Maps : Highlight the bromobenzo[d]thiazole’s planar geometry and hydrogen bonding between the morpholino group and solvent molecules .

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